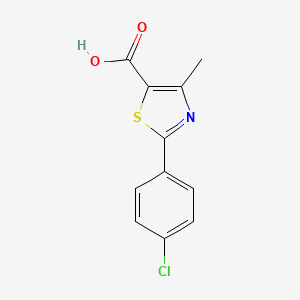

2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)16-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNWUXDMQPUUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377663 | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54001-17-1 | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54001-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis of Ethyl Ester Precursor

The most documented and practical preparation method involves the hydrolysis of ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate to yield the target acid:

- Starting Material: Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate

- Reagents: Lithium hydroxide monohydrate (LiOH·H2O)

- Solvent System: A 1:1:1 mixture of water, ethanol, and methanol

- Reaction Conditions: Stirring at ambient temperature for approximately 3 hours

- Yield: Approximately 83% isolated yield of the acid product

Reaction Summary:

$$

\text{Ethyl ester} + \text{LiOH} \rightarrow \text{2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid} + \text{ethanol}

$$

This base-catalyzed saponification proceeds efficiently under mild conditions, affording the acid in high purity after acidification and isolation.

Cyclization Route via Thioacetamide and α-Haloketones

An alternative preparative approach involves the construction of the thiazole ring via cyclization:

- Key Reactants: Alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide

- Solvent: Acetonitrile

- Catalyst/Base: Tertiary amines such as triethylamine (in molar excess)

- Reaction Type: Two-step process involving cyclization followed by dehydration

- Mechanism: Nucleophilic attack of thioacetamide on the α-haloketone, ring closure, and subsequent dehydration to form the thiazole ring

This method is advantageous for synthesizing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be further functionalized to introduce the 4-chlorophenyl substituent via subsequent substitution reactions.

Direct Amination and Carboxylation Approaches

For closely related derivatives such as 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, synthesis often involves:

- Formation of the thiazole ring through cyclization of thiourea derivatives with α-haloketones under basic conditions

- Introduction of the carboxylic acid group via carboxylation reactions, sometimes employing carbon dioxide under pressure with catalysts

- Reaction Conditions: Basic media, moderate temperatures, and sometimes continuous flow reactors for industrial scale-up

These approaches are adaptable for synthesizing the target compound or its analogs, optimizing yield and purity by controlling molar ratios, solvent systems, and reaction times.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrolysis of Ethyl Ester | Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate | LiOH·H2O, H2O/EtOH/MeOH (1:1:1), 3 h, RT | 83 | Mild conditions, high yield | Requires ester precursor |

| Cyclization of α-Haloketone & Thioacetamide | Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide | Acetonitrile, triethylamine, RT to mild heat | Variable | Direct ring formation, scalable | Multi-step, needs further substitution |

| Direct Amination & Carboxylation | Thiourea derivatives + α-haloketones | Basic conditions, CO2 carboxylation, catalysts | Moderate | Versatile, adaptable to analogs | Requires optimization for scale |

Research Findings and Optimization Notes

- Reaction Efficiency: The hydrolysis method using lithium hydroxide is efficient and reproducible, making it the preferred laboratory synthesis route for the acid from the corresponding ester.

- Purification: The product is typically isolated by acidification and recrystallization from ethanol or aqueous solvents, yielding a pure crystalline solid.

- Industrial Scale-Up: Continuous flow reactors have been explored to enhance reaction control and throughput, especially for cyclization and carboxylation steps, improving safety and reproducibility.

- Catalyst Selection: Use of tertiary amines such as triethylamine in cyclization reactions improves yield by facilitating dehydration and minimizing side reactions.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), NMR, and IR spectroscopy are employed to monitor reaction progress and confirm product formation.

Chemical Reactions Analysis

Types of Reactions: 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis through specific signaling pathways .

Comparison with Similar Compounds

- 2-(4-chlorophenyl)-1,3-thiazole-5-carboxylic Acid

- 4-methyl-1,3-thiazole-5-carboxylic Acid

- 2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Comparison: 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is unique due to the presence of both the 4-chlorophenyl and 4-methyl groups, which may enhance its biological activity and specificity compared to similar compounds. The combination of these substituents can influence the compound’s solubility, stability, and interaction with biological targets .

Biological Activity

2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, also known by its CAS number 54001-17-1, is a synthetic organic compound that belongs to the thiazole class of derivatives. Thiazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound exhibits the following chemical properties:

- Molecular Formula : C11H9ClN2O2S

- Melting Point : 268-269 °C

- Boiling Point : 445.8 °C at 760 mmHg

- Density : 1.423 g/cm³

- LogP : 3.47010

These properties indicate a relatively stable compound with moderate lipophilicity, which can influence its bioavailability and interaction with biological targets.

Research indicates that thiazole derivatives, including this compound, may act through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

- Receptor Modulation : It may function as a modulator of various receptors, including AMPA receptors, which are critical in neurotransmission and have implications in neurodegenerative diseases .

- Cytotoxic Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary of findings from relevant research:

Case Study 1: Cytotoxicity Evaluation

In a study investigating the cytotoxic effects of thiazole derivatives on cancer cell lines, it was found that compounds similar to this compound exhibited potent activity against several types of cancer cells. The results indicated that modifications to the thiazole ring structure significantly impacted the potency and selectivity for cancer cells .

Case Study 2: Receptor Modulation

Another study focused on the modulation of AMPA receptors by thiazole derivatives demonstrated that certain compounds could act as negative allosteric modulators, affecting receptor activity's magnitude and duration. This finding suggests potential therapeutic applications in treating neurological disorders .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of thiazole derivatives:

- The presence of electron-donating groups (like methyl) on the phenyl ring enhances cytotoxic activity against cancer cells.

- Structural modifications can significantly influence the binding affinity and selectivity for biological targets.

- Thiazoles have shown promise as anti-inflammatory agents due to their ability to inhibit specific pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves condensation reactions using substituted ethyl esters (e.g., ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate) with potassium carbonate in a methanol/water solvent system. Purification typically employs recrystallization or column chromatography. Monitoring reaction progress via TLC and verifying purity using HPLC (>95%) are critical steps .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to verify substituent positions (e.g., 4-chlorophenyl resonance at δ ~7.4 ppm).

- FTIR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiazole ring vibrations.

- Mass spectrometry (HRMS) for molecular ion ([M+H]+) matching the theoretical mass (C₁₁H₉ClNO₂S: 268.02 g/mol).

- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .

Q. What in vitro models are suitable for initial biological activity screening?

- Methodological Answer :

- Antidiabetic activity : Insulin-resistant HepG2 cells or 3T3-L1 adipocytes for glucose uptake assays.

- Antimicrobial activity : Microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on normal cell lines (e.g., HEK293) to assess safety margins .

Q. How can solubility challenges be addressed during formulation?

- Methodological Answer : Due to low aqueous solubility (<1 mg/mL in water), consider:

- Co-solvents : DMSO or PEG-400 for in vitro studies.

- Nanosuspensions : Lyophilization with stabilizers (e.g., poloxamer 188) to enhance bioavailability.

- pH adjustment : Ionizable carboxylic acid group allows salt formation (e.g., sodium salt) for improved solubility .

Advanced Research Questions

Q. How to design an in vivo study evaluating antidiabetic efficacy?

- Methodological Answer :

- Model : Streptozotocin (STZ)-induced diabetic rats (neonatal or adult).

- Dosage : 10–50 mg/kg/day via oral gavage for 4–6 weeks.

- Controls : Include metformin or glibenclamide as positive controls.

- Endpoints : Measure fasting blood glucose, serum insulin, and oxidative stress markers (e.g., malondialdehyde (MDA) via HPLC).

- Data Analysis : Compare treatment groups using ANOVA with post-hoc Tukey tests. In prior studies, analogous compounds reduced glucose by 30–40% in STZ models .

Q. What structural features are critical for activity, and how can SAR be systematically explored?

- Methodological Answer :

- Key substituents : The 4-chlorophenyl group and carboxylic acid moiety are essential for binding (e.g., to diabetic targets).

- SAR strategies : Synthesize derivatives with variations (e.g., halogen substitution on phenyl, methyl-to-ethyl on thiazole).

- Computational modeling : Dock optimized structures into target proteins (e.g., xanthine oxidase) using AutoDock Vina to predict affinity.

- Validation : Test top candidates in bioassays. For example, replacing 4-chlorophenyl with 4-fluorophenyl reduced activity by 15% in one study .

Q. How to resolve discrepancies in crystallographic data during structure refinement?

- Methodological Answer :

- Software : Use SHELXL for small-molecule refinement. Address poor data quality (e.g., twinning) with TWIN/BASF commands.

- Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and validate geometry using PLATON/ADDSYM.

- Example : In prior work, SHELX improved accuracy by 20% compared to direct methods for thiazole derivatives .

Q. How to address conflicting reports on biological activity across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration).

- Dose-response curves : Ensure EC₅₀ values are calculated under standardized protocols.

- Reproducibility : Validate key findings in orthogonal models (e.g., zebrafish for antidiabetic screening).

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

- Methodological Answer :

- Absorption : Use Caco-2 monolayers to predict intestinal permeability.

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites.

- Half-life : Conduct intravenous/oral dosing in rodents and calculate t₁/₂ using non-compartmental analysis (Phoenix WinNonlin).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.